Home > Products > Screening Compounds P315 > Snp nonapeptide
Snp nonapeptide - 124774-36-3

Snp nonapeptide

Catalog Number: EVT-432773
CAS Number: 124774-36-3
Molecular Formula: C47H76N10O15
Molecular Weight: 1021.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

SnP nonapeptides can be derived from various natural sources, including animal tissues and synthetic processes. They are classified as bioactive peptides due to their ability to exert physiological effects on living organisms. For instance, vasopressin, a well-known nonapeptide synthesized in the hypothalamus, plays critical roles in water retention and blood pressure regulation . The classification of SnP nonapeptides may also extend to their functional roles in signaling pathways or as modulators of enzymatic activities.

Synthesis Analysis

The synthesis of SnP nonapeptides can be achieved through several methods, including:

  1. Solid-Phase Peptide Synthesis (SPPS): This is a widely used method for synthesizing peptides. It involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. Key parameters include:
    • Resin Type: Choice of resin affects peptide yield and purity.
    • Coupling Agents: Commonly used agents include HBTU or DIC.
    • Deprotection Conditions: Typically involves TFA (trifluoroacetic acid) treatment to remove protective groups.
  2. Liquid-Phase Synthesis: This traditional method allows for the synthesis of longer peptides but is less commonly used for nonapeptides due to lower yields compared to SPPS.
  3. Enzymatic Synthesis: Utilizing proteolytic enzymes can facilitate the formation of specific peptide bonds under mild conditions, which may enhance the yield and purity of the SnP nonapeptide.
  4. Recombinant DNA Technology: This method involves inserting the gene coding for the peptide into a host organism (such as bacteria or yeast), which then produces the peptide naturally.
Molecular Structure Analysis

The molecular structure of SnP nonapeptides typically consists of a linear chain of nine amino acids linked by peptide bonds. The specific sequence of amino acids determines its three-dimensional conformation and biological activity.

Structural Characteristics

  • Backbone Structure: The backbone consists of repeating units of amide groups (-CONH-) formed between the carboxyl group of one amino acid and the amino group of another.
  • Side Chains: The properties and interactions of side chains (R groups) influence the peptide's stability, solubility, and interaction with biological targets.
  • Conformation: Nonapeptides may adopt various conformations (e.g., alpha-helices or beta-sheets) depending on environmental conditions such as pH and temperature.
Chemical Reactions Analysis

SnP nonapeptides can undergo several chemical reactions that are crucial for their functionality:

  1. Hydrolysis: Peptides can be hydrolyzed by enzymes (proteases) or under acidic/basic conditions, leading to the release of individual amino acids.
  2. Oxidation: Certain amino acids within the peptide may undergo oxidation, affecting their stability and biological activity.
  3. Formation of Disulfide Bonds: If cysteine residues are present, they can form disulfide bonds that stabilize the peptide's structure.
Mechanism of Action

The mechanism of action for SnP nonapeptides varies based on their specific biological roles:

  1. Receptor Binding: Many nonapeptides function by binding to specific receptors on cell membranes, triggering intracellular signaling pathways.
  2. Second Messenger Systems: For example, vasopressin activates adenylate cyclase via its receptor, leading to an increase in cyclic adenosine monophosphate levels, which subsequently influences cellular responses .
  3. Biological Effects: The binding leads to physiological effects such as water reabsorption in kidneys or modulation of blood pressure.
Physical and Chemical Properties Analysis

The physical and chemical properties of SnP nonapeptides include:

  • Molecular Weight: Typically ranges from 1000 to 1200 Da depending on the amino acid composition.
  • Solubility: Generally soluble in water and polar solvents; solubility can vary based on amino acid side chains.
  • Stability: Stability is influenced by environmental factors such as pH, temperature, and presence of enzymes that may degrade the peptide.
  • pKa Values: The ionization state at physiological pH affects its charge and interaction with receptors.
Applications

SnP nonapeptides have diverse applications in various fields:

  1. Pharmaceuticals: Used in drug development for conditions like diabetes insipidus (vasopressin analogs) and other hormonal therapies.
  2. Biotechnology: Employed in research for understanding cellular signaling mechanisms and developing assays for receptor interactions.
  3. Cosmetics: Some nonapeptides are incorporated into skincare products for their anti-aging properties due to their ability to stimulate collagen synthesis.
Introduction to SNP Biology and Nonapeptide Context

Molecular Definition and Classification of Single Nucleotide Polymorphisms

Single nucleotide polymorphisms are defined as single-base substitutions occurring at specific genomic positions where different sequence alternatives (alleles) exist within a population. While traditional definitions required a minor allele frequency ≥1%, contemporary usage often encompasses rarer variants [5]. These polymorphisms are genomically heterogeneous, with higher density in non-coding regions compared to sequences under selective constraint [5] [9]. Functionally, single nucleotide polymorphisms are categorized based on genomic location and biological impact:

  • Coding region single nucleotide polymorphisms:
  • Synonymous variants: Do not alter amino acid sequence due to codon degeneracy
  • Non-synonymous variants: Modify amino acid sequence (see Section 1.1.1)
  • Non-coding region single nucleotide polymorphisms:
  • Regulatory elements (promoters/enhancers): May influence gene expression levels
  • Untranslated regions: Can affect messenger RNA stability, localization, or translational efficiency
  • Intronic regions: Potentially impact splicing mechanisms

Table 1: Classification of Single Nucleotide Polymorphisms by Genomic Location and Functional Impact

LocationSubtypePotential Functional Consequence
Coding regionSynonymousAltered translation kinetics; mRNA folding
Coding regionNon-synonymousProtein structure/function alteration (see 1.1.1)
5' Untranslated regionRegulatoryTranscriptional modulation; translational efficiency
3' Untranslated regionmicroRNA targetmRNA stability; translational repression
IntronicSplice siteAberrant splicing patterns
IntergenicEnhancer/silencerSpatiotemporal gene expression regulation

Non-Synonymous Single Nucleotide Polymorphisms and Their Role in Protein Variation

Non-synonymous single nucleotide polymorphisms constitute approximately half of coding variants and directly alter amino acid sequences through missense (amino acid substitution) or nonsense (premature stop codon) changes [6] [10]. These variants represent critical modifiers of protein function through several biophysical mechanisms:

  • Primary sequence alteration: Amino acid substitutions can introduce residues with divergent physicochemical properties (e.g., charge, hydrophobicity, steric bulk), potentially disrupting folding pathways or functional sites. The cystic fibrosis transmembrane conductance regulator G542X nonsense polymorphism exemplifies catastrophic impact through truncation [5].
  • Post-translational modification disruption: Missense variants may eliminate or create sites for phosphorylation, glycosylation, ubiquitination, or proteolytic cleavage. For instance, a serine-to-glycine substitution generates a de novo myristoylation motif in SHOC2, causing aberrant membrane localization in Noonan-like syndrome [7].
  • Allosteric modulation: Single amino acid polymorphisms distant from active sites can propagate conformational changes through protein dynamics. The multidrug resistance 1 gene C3435T polymorphism (Ile1145Ile), though synonymous, alters translational kinetics and yields a misfolded pump protein with compromised function [5].

Table 2: Biophysical Consequences of Non-Synonymous Single Nucleotide Polymorphisms in Proteins

MechanismImpact ScaleExampleReference
Active site disruptionAtomic (Ångstroms)Lactase persistence variants (LCT gene) [10]
Protein folding destabilizationNanoscopic (nm)LMNA p.Arg527Leh (progeria syndromes) [5]
Protein-protein interactionMesoscopic (interface)APC/C degron motif variants (cell cycle) [7]
Oligomerization defectQuaternary structureTransthyretin amyloidosis variants [6]

Computational prediction tools (e.g., PolyPhen, SIFT, MutationAssessor) evaluate non-synonymous single nucleotide polymorphism impacts by integrating evolutionary conservation, structural parameters, and physicochemical properties [2] [6]. These algorithms demonstrated that transcription factors exhibit the strongest selective pressure against deleterious non-synonymous single nucleotide polymorphisms, highlighting their functional sensitivity [2].

Structural and Functional Implications of Single Nucleotide Polymorphisms in Peptide Sequences

The structural consequences of single nucleotide polymorphisms manifest differently in structured domains versus intrinsically disordered regions. Non-synonymous single nucleotide polymorphisms in globular domains frequently destabilize hydrophobic cores or disrupt electrostatic interactions, while variants in disordered peptide segments often affect regulatory motifs [6] [7]:

  • Thermodynamic stability: Buried hydrophobic-to-hydrophilic substitutions (e.g., Val→Glu) can reduce folding energy by 2–5 kcal/mol, sufficient to decrease protein half-life.
  • Protein-protein interaction interfaces: Approximately 15% of disease-associated non-synonymous single nucleotide polymorphisms localize to protein-protein interaction interfaces, particularly targeting "hot spot" residues contributing >2 kcal/mol binding energy [6]. The human growth hormone receptor interface shows unexpected mutational tolerance, though this adaptability appears protein-specific [6].
  • Intrinsic disorder modulation: Single nucleotide polymorphisms within disordered regions can alter short linear motif function, including:
  • Proteolytic cleavage sites (e.g., prohormone processing)
  • Post-translational modification motifs (e.g., kinase docking sites)
  • Molecular recognition features (e.g., coupled folding-binding)

The hypoxia-inducible factor 1α promoter exemplifies non-coding single nucleotide polymorphism impact, where variants stabilize i-motif structures at physiological pH, potentially dysregulating transcriptional responses to oxygen tension [3]. Similarly, iron-responsive element polymorphisms alter messenger RNA stability in iron metabolism genes [7].

Nonapeptides: Structural Significance and Biological Roles

Nonapeptides represent a specialized class of signaling peptides characterized by a conserved nine-residue backbone stabilized by a disulfide bridge between cysteine residues at positions 1 and 6. This structural motif defines the vasopressin/oxytocin superfamily, which includes vasotocin (ancestral form), mammalian vasopressin, oxytocin, and piscine isotocin [4]. The cyclic conformation constrains peptide flexibility while presenting specific side chains for receptor recognition.

Nonapeptide Motifs in Regulatory and Signaling Pathways

Nonapeptides operate through G-protein-coupled receptors to modulate complex physiological and behavioral states. Their regulatory functions exhibit remarkable context-dependence mediated by:

  • Spatiotemporal release patterns: Nonapeptides function as neurohormones when released from hypothalamic magnocellular neurons into systemic circulation (e.g., vasopressin-regulated water homeostasis), while extrahypothalamic projections mediate neuromodulatory effects (e.g., social behavior circuits) [4].
  • Receptor subtype specificity: The human vasopressin system utilizes V1a, V1b, and V2 receptors with distinct signaling cascades (phospholipase C vs. adenylate cyclase), while oxytocin signals primarily through a single receptor type. Non-synonymous single nucleotide polymorphisms in receptor genes significantly alter ligand efficacy and downstream signaling [4].
  • Motif co-regulation: Nonapeptides recruit evolutionarily conserved regulatory pathways through short linear motifs. For example:
  • Calcium-sensitive motifs mediate activity-dependent release
  • Endoplasmic reticulum retention motifs regulate prohormone processing
  • Nuclear localization signals direct transcriptional functions observed in some nonapeptide fragments [7]

Table 3: Nonapeptide Signaling Systems and Their Functional Motifs

NonapeptidePrimary ReceptorKey Biological FunctionsRegulatory Motifs
Arginine vasopressinV1a, V1b, V2Water retention; stress response; social behaviorER retention (prohormone); nuclear localization signal
OxytocinOxytocin receptorParturition; lactation; pair bondingCasein kinase II phosphorylation site
VasotocinV1a-likeOsmoregulation; reproductive behaviorCalcium-responsive elements
IsotocinIsotocin receptorSchooling behavior; aggression modulationTyrosine sulfation motif

Experimental evidence demonstrates that nonapeptides modulate social decision-making through "top-down" cortical regulation and "bottom-up" limbic system activation. Bed nucleus of the stria terminalis vasopressin neurons exhibit distinct Fos induction patterns: activated by affiliative stimuli in gregarious songbirds but unresponsive to aversive triggers [4]. This illustrates motif-mediated conditional regulation, where peptide signaling integrates environmental context with internal state.

Evolutionary Conservation of Nonapeptide Domains

The nonapeptide system exemplifies "deep homology," with evolutionary origins predating vertebrate radiation. Key conservation mechanisms include:

  • Sequence conservation: Arginine vasopressin differs from vasotocin by one residue (Phe³→Ile³), while oxytocin differs from mesotocin by a single substitution (Ile⁸→Leu⁸). This remarkable preservation across 450 million years underscores strong functional constraint [4].
  • Domain interaction conservation: Structural analyses reveal that nonapeptide receptor interactions employ evolutionarily conserved domain-domain interaction "building blocks." Homotypic (like-with-like) domain interactions are particularly prevalent, observed in 13–74% of interactions depending on organismal complexity [8].
  • Regulatory network expansion: While core nonapeptide structures are conserved, regulatory networks exhibit species-specific evolution. Gregarious versus territorial songbirds demonstrate differential vasotocin neuron density (medial bed nucleus of stria terminalis), Fos expression baselines, and lateral septum receptor distributions—adaptations linked to sociality [4].

Table 4: Evolutionary Conservation Metrics for Nonapeptide System Components

ComponentConservation TimescaleVariation MechanismFunctional Consequence
Nonapeptide core>600 million yearsRare amino acid substitutionsSpecies-specific receptor affinity
Receptor domainsMammalian radiationGene duplication with subfunctionalizationVasopressin V1a/V1b/V2 specialization
Expression circuitrySpecies-specificCis-regulatory element evolutionBrain region-specific expression patterns
Downstream effectorsBroad conservationDomain-domain interaction preservationConserved intracellular signaling

Phylogenetic analysis reveals repeated independent expansion of nonapeptide systems at key evolutionary transitions. The water-to-land transition in tetrapods coincided with emergence of 19 distinct vasotocin neuron populations in newts versus single populations in teleost fish, enabling behavioral adaptation to terrestrial challenges [4]. This modular expansion illustrates how conserved domains are repurposed through altered regulatory connections.

Comparative interactomics demonstrates that approximately 60% of human nonapeptide signaling domains have conserved interaction modules across eukaryotes, particularly those involved in:

  • G-protein coupling interfaces
  • Arrestin-mediated desensitization surfaces
  • Kinase docking sites controlling receptor internalization [8]

This conservation persists despite substantial sequence divergence, indicating functional conservation of three-dimensional interaction geometry over primary structure. The maintenance of these domain interaction modules across evolutionary timescales highlights their fundamental importance in cellular information processing.

Properties

CAS Number

124774-36-3

Product Name

Snp nonapeptide

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C47H76N10O15

Molecular Weight

1021.2 g/mol

InChI

InChI=1S/C47H76N10O15/c1-23(2)18-31(51-36(61)22-50-40(64)34(21-28-12-10-9-11-13-28)56-46(70)38(49)26(7)58)43(67)52-29(14-16-35(48)60)41(65)54-32(19-24(3)4)44(68)53-30(15-17-37(62)63)42(66)55-33(20-25(5)6)45(69)57-39(27(8)59)47(71)72/h9-13,23-27,29-34,38-39,58-59H,14-22,49H2,1-8H3,(H2,48,60)(H,50,64)(H,51,61)(H,52,67)(H,53,68)(H,54,65)(H,55,66)(H,56,70)(H,57,69)(H,62,63)(H,71,72)/t26-,27-,29+,30+,31+,32+,33+,34+,38+,39+/m1/s1

InChI Key

CKBCHJFCYGZUBW-AAASIAOPSA-N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N

Synonyms

SNP nonapeptide
Thr-Phe-Gly-Leu-Gln-Leu-Glu-Leu-Thr
threonyl-phenylalanyl-glycyl-leucyl-glutaminyl-leucyl-glutamyl-leucyl-threonine

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.